molecular formula C14H8F4O3 B6410067 4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid CAS No. 1261965-87-0

4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6410067
CAS No.: 1261965-87-0
M. Wt: 300.20 g/mol
InChI Key: GPEHZOPRLAHROQ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEHZOPRLAHROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691845
Record name 4'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-87-0
Record name 4'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-trifluoromethylbenzene.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt undergoes a coupling reaction with salicylic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-oxo-benzoic acid.

    Reduction: Formation of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-trifluoromethylphenylboronic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which significantly enhances its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the hydroxyl and carboxylic acid groups makes it a versatile compound for various applications in research and industry.

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